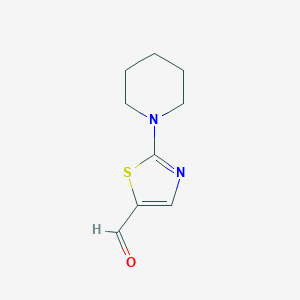

2-Piperidino-1,3-thiazole-5-carbaldehyde

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Synthesis Analysis

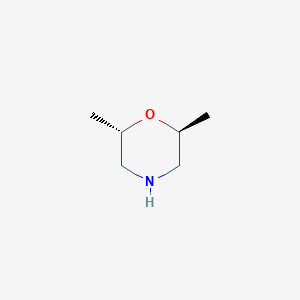

The synthesis of thiazole derivatives is a topic of interest in several studies. For instance, a method for synthesizing 1,2,3-thiadiazole-5-carbaldehydes involves monobromination followed by treatment with sodium azide and decomposition in concentrated sulfuric acid . Another study describes the synthesis of thiazolo[3,2-a]pyridines and related compounds through condensation reactions using piperidine as a catalyst . Additionally, a green synthesis approach for thiazolo[3,2-a]pyridine derivatives has been reported, which utilizes malononitrile, aromatic aldehydes, and 2-mercaptoacetic acid without solvent . Furthermore, the synthesis of thiazolopyridines with a morpholin-4-yl moiety involves condensation and cyclocondensation reactions, demonstrating the versatility of thiazole chemistry .

Molecular Structure Analysis

The molecular structure of thiazole derivatives is characterized by various interactions that stabilize the crystal structure. For example, the crystal and molecular structure of a specific imidazo[2,1-b][1,3,4]thiadiazole derivative is stabilized by intermolecular C-H…N, C-H…O, and C-H…F interactions . These interactions are crucial for the stability and properties of the compounds.

Chemical Reactions Analysis

Thiazole derivatives can undergo a range of chemical reactions. The conversion of 1,2,3-thiadiazole-5-carbaldehydes into tetraazapentalenes via methylation of hydrazones is one such reaction . Ternary condensation reactions are also common, leading to the formation of various thiazolo[3,2-a]pyridine derivatives . Additionally, the reactivity of thiazolopyridines with different reagents such as DMF-DMA and triethylorthoformate has been explored, yielding a variety of novel compounds .

Physical and Chemical Properties Analysis

The physical and chemical properties of thiazole derivatives are influenced by their molecular structure. The crystallographic data provided for an imidazo[2,1-b][1,3,4]thiadiazole derivative, such as space group and cell dimensions, are indicative of the solid-state properties of these compounds . The antimicrobial activity of some thiazolo[3,2-a]pyridine and thiazolo[3,2-a][1,8]naphthyridine derivatives has been evaluated, suggesting potential applications in medicinal chemistry .

Wissenschaftliche Forschungsanwendungen

- “2-Piperidino-1,3-thiazole-5-carbaldehyde” has a CAS Number of 129865-52-7 and a molecular formula of C9H12N2OS .

- It’s available for purchase from scientific supply companies, indicating that it’s likely used in various types of laboratory research .

- One specific application mentioned is the synthesis of Benzothiazine N-acylhydrazones, which have potential antinociceptive and anti-inflammatory activity .

-

Synthesis of Benzothiazine N-acylhydrazones : This compound is used in the synthesis of Benzothiazine N-acylhydrazones, which have potential antinociceptive and anti-inflammatory activity .

-

Laboratory Chemicals : It is used as a laboratory chemical in various research applications . The specific details of these applications are not readily available.

-

Safety Data Sheet Information : According to the safety data sheet, this compound is harmful if swallowed, in contact with skin, or inhaled. It causes skin and eye irritation and may cause respiratory irritation . This information is important for handling and storage in laboratory settings.

-

Synthesis of Benzothiazine N-acylhydrazones : This compound is used in the synthesis of Benzothiazine N-acylhydrazones, which have potential antinociceptive and anti-inflammatory activity .

-

Laboratory Chemicals : It is used as a laboratory chemical in various research applications . The specific details of these applications are not readily available.

-

Safety Data Sheet Information : According to the safety data sheet, this compound is harmful if swallowed, in contact with skin, or inhaled. It causes skin and eye irritation and may cause respiratory irritation . This information is important for handling and storage in laboratory settings.

Safety And Hazards

The safety data sheet for 2-Piperidino-1,3-thiazole-5-carbaldehyde indicates that it is harmful if swallowed, in contact with skin, or if inhaled . It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Safety measures include washing thoroughly after handling, avoiding breathing dust/fume/gas/mist/vapors/spray, and using only outdoors or in a well-ventilated area .

Eigenschaften

IUPAC Name |

2-piperidin-1-yl-1,3-thiazole-5-carbaldehyde |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12N2OS/c12-7-8-6-10-9(13-8)11-4-2-1-3-5-11/h6-7H,1-5H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NWOAHSDBLWFXAG-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(CC1)C2=NC=C(S2)C=O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12N2OS |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50363172 |

Source

|

| Record name | 2-(Piperidin-1-yl)-1,3-thiazole-5-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50363172 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

196.27 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

27.6 [ug/mL] (The mean of the results at pH 7.4) |

Source

|

| Record name | SID24819015 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

Product Name |

2-Piperidino-1,3-thiazole-5-carbaldehyde | |

CAS RN |

129865-52-7 |

Source

|

| Record name | 2-(Piperidin-1-yl)-1,3-thiazole-5-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50363172 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Diethyl 2-[(1-naphthylamino)methylene]malonate](/img/structure/B152074.png)